molecular formula C21H20ClN3O B10866561 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B10866561
M. Wt: 365.9 g/mol
InChI Key: HKOMQICVWZRETG-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a chloro group, an indole moiety, and a carboxamide group, making it of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: This step involves the reaction of the indole derivative with an appropriate amine and a carboxylating agent such as carbonyldiimidazole.

    Final Coupling: The final product is obtained by coupling the chloro-indole derivative with 1,3-dimethylindole-2-carboxylic acid under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, often using a base like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 5-amino-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activity.

Biology

In biological research, it serves as a probe to study indole-related biochemical pathways and interactions.

Medicine

The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. For instance, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxamide: Lacks the N-[2-(1H-indol-3-yl)ethyl] and 1,3-dimethyl groups.

    N-[2-(1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide: Lacks the chloro and 1,3-dimethyl groups.

    1,3-dimethyl-1H-indole-2-carboxamide: Lacks the chloro and N-[2-(1H-indol-3-yl)ethyl] groups.

Uniqueness

The unique combination of the chloro group, N-[2-(1H-indol-3-yl)ethyl] moiety, and 1,3-dimethyl groups in 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylindole-2-carboxamide

InChI

InChI=1S/C21H20ClN3O/c1-13-17-11-15(22)7-8-19(17)25(2)20(13)21(26)23-10-9-14-12-24-18-6-4-3-5-16(14)18/h3-8,11-12,24H,9-10H2,1-2H3,(H,23,26)

InChI Key

HKOMQICVWZRETG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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